molecular formula C12H17NO B3023158 2-[(4-Methoxyphenyl)methyl]pyrrolidine CAS No. 66162-38-7

2-[(4-Methoxyphenyl)methyl]pyrrolidine

Cat. No.: B3023158
CAS No.: 66162-38-7
M. Wt: 191.27 g/mol
InChI Key: QAMFOPPPDHATJR-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]pyrrolidine, also known as 4-MPMP, is a heterocyclic compound with a pyrrolidine ring and a 4-methoxyphenylmethyl substituent. It has a wide range of applications in the field of medicinal chemistry, ranging from its use as a pharmaceutical intermediate to its role in drug discovery and development. 4-MPMP is also used in the synthesis of various bioactive compounds, including peptides, peptidomimetics, and small-molecule drugs.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including 2-[(4-Methoxyphenyl)methyl]pyrrolidine, play a crucial role in drug discovery due to their versatile scaffold which enables the exploration of pharmacophore space efficiently. This is attributed to the sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage of the molecule. Pyrrolidine derivatives are investigated for their selectivity towards biological targets, showcasing a variety of bioactive molecules. The review emphasizes the significance of pyrrolidine rings in designing new compounds with diverse biological profiles, highlighting the importance of stereogenicity and spatial orientation of substituents in achieving different biological activities (Li Petri et al., 2021).

Stereochemistry and Biological Activity

Stereochemistry plays a pivotal role in the pharmacological profile of pyrrolidine derivatives, including phenylpiracetam and its methyl derivative. These compounds, based on the pyrrolidin-2-one pharmacophore, have shown promising results as central nervous system agents, enhancing memory processes and attenuating cognitive function impairment. The review outlines the direct relationship between the configuration of stereocenters and the biological properties of enantiomers, emphasizing the methodological approaches for preparing single stereoisomers and their comparative pharmacological advantages (Veinberg et al., 2015).

Pyrrolidinophenone Derivatives in Biological Fluids

The analysis of pyrrolidinophenone derivatives, including their trends in biotransformation and primary metabolites, is crucial for understanding their pharmacological and toxicological profiles. This review discusses various analytical techniques for the detection of these compounds and their metabolites in biological fluids, highlighting the importance of such analyses in toxicological studies (Synbulatov et al., 2019).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, including derivatives related to this compound, are significant for their atmospheric reactivity and potential as biomass burning tracers. This review covers their gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation, highlighting the kinetics, mechanisms, and environmental impact of these reactions. The findings suggest a need for further studies on the degradation products and their contribution to SOA formation (Liu et al., 2022).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMFOPPPDHATJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407353
Record name 2-[(4-methoxyphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66162-38-7
Record name 2-[(4-methoxyphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 80 ml of trifluoroacetic acid to 15 g of the title compound of Example 17 with ice cooling, and stir the produced reaction mixture for 2 hours at room temperature. Distil off the acid under a vacuum. Dissolve the resulting residue in 250 ml of diethyl ether and wash the thus-prepared solution with almost saturated cold sodium carbonate solution (150 ml) and saturated sodium chloride solution. Dry the washed solution over sodium sulfate and distil off the ether before dissolving the residue in 300 ml of ethanol and reducing it with Raney nickel/hydrogen. Concentrate the reduced solution to an oil and distil the oil under a vacuum to obtain 7.5 g (76% of theory) of the title compound (b.p. 88° to 90° at 0.008 mm of Hg).
Name
title compound
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methoxyphenyl)methyl]pyrrolidine
Reactant of Route 2
2-[(4-Methoxyphenyl)methyl]pyrrolidine
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2-[(4-Methoxyphenyl)methyl]pyrrolidine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-[(4-Methoxyphenyl)methyl]pyrrolidine

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